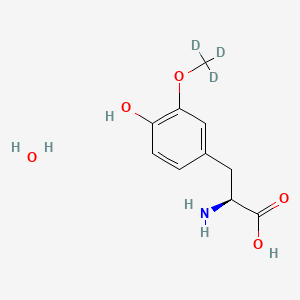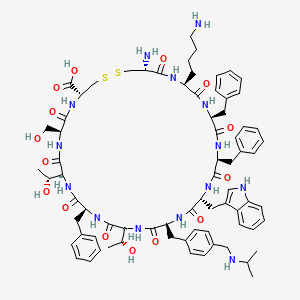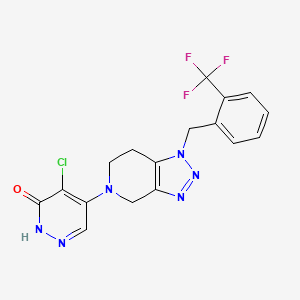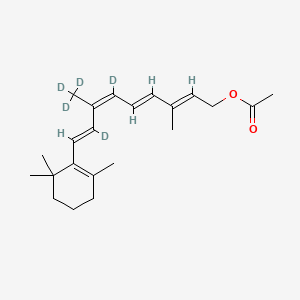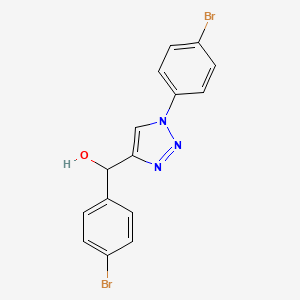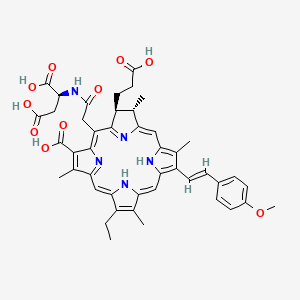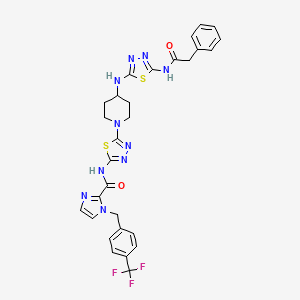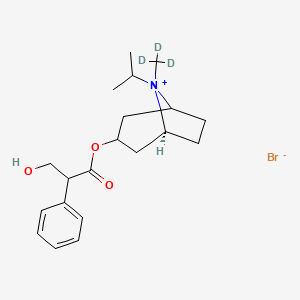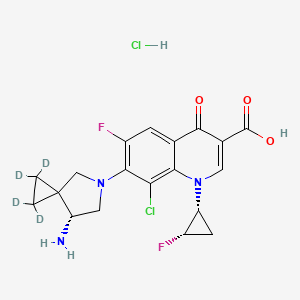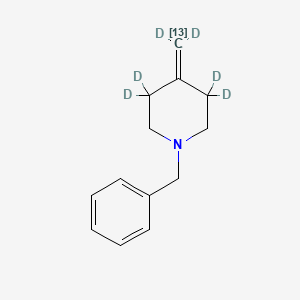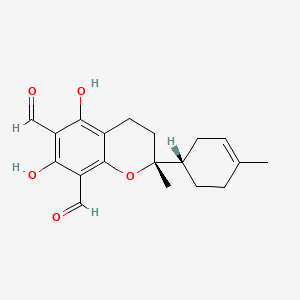
Anticandidal agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticandidal agent-1 is a compound known for its potent antifungal properties, particularly against Candida species. Candida species are opportunistic fungi that can cause infections in immunocompromised individuals. The compound has garnered significant attention due to its effectiveness in combating fungal infections, which are a major concern in both clinical and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticandidal agent-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzimidazole and thiazole pharmacophore groups, which are known for their antifungal activity . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
Anticandidal agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学研究应用
Anticandidal agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: Investigated for its effects on fungal cell walls and membranes, as well as its interactions with other cellular components.
Medicine: Explored for its potential use in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
作用机制
The mechanism of action of Anticandidal agent-1 involves disrupting the cell wall and membrane integrity of Candida species. The compound targets key enzymes involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting these enzymes, this compound compromises the structural integrity of the cell membrane, leading to cell lysis and death.
相似化合物的比较
Similar Compounds
Voriconazole: An azole derivative with a pyrimidine group, widely used as an antifungal agent.
Fluconazole: Another azole antifungal agent, commonly used to treat Candida infections.
Nystatin: A polyene antifungal agent, effective against a broad range of fungal species.
Uniqueness
Anticandidal agent-1 is unique due to its dual pharmacophore structure, combining benzimidazole and thiazole groups . This structural feature enhances its antifungal activity and makes it a promising candidate for further development as a therapeutic agent.
属性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
(2R)-5,7-dihydroxy-2-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]-3,4-dihydrochromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C19H22O5/c1-11-3-5-12(6-4-11)19(2)8-7-13-16(22)14(9-20)17(23)15(10-21)18(13)24-19/h3,9-10,12,22-23H,4-8H2,1-2H3/t12-,19-/m1/s1 |
InChI 键 |
SEJWGAQEXOTTLH-CWTRNNRKSA-N |
手性 SMILES |
CC1=CC[C@H](CC1)[C@]2(CCC3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C |
规范 SMILES |
CC1=CCC(CC1)C2(CCC3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



